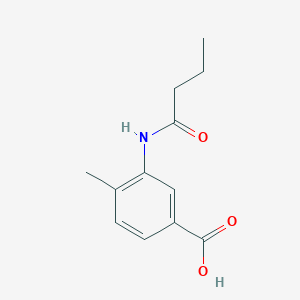

3-(Butyrylamino)-4-methylbenzoic acid

Description

Overview of Benzoic Acid Amides and Their Significance in Organic Chemistry Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental structures in organic chemistry. innospk.com When the hydroxyl (-OH) group of benzoic acid's carboxyl functional group is replaced by a nitrogen-containing group, an amide is formed. libretexts.org These resulting benzoic acid amides, or benzamides, constitute a significant class of organic compounds. wikipedia.org

The amide linkage—the bond between the carbonyl carbon and the nitrogen atom—is notably stable and is a key feature in many biologically important molecules, including proteins where it is known as a peptide bond. libretexts.org In the realm of organic chemistry research, benzoic acid amides are valued for their diverse applications. They serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.com The presence of the amide group can significantly influence a molecule's physical and chemical properties, such as its solubility, melting point, and reactivity, making it a versatile functional group for designing new materials and therapeutic agents. cymitquimica.com

Historical Development of Research on Substituted Benzoic Acid Derivatives

Research into benzoic acid and its derivatives dates back to the 16th century. sigmaaldrich.com Early work focused on its isolation from natural sources like gum benzoin (B196080) and determining its fundamental structure. sigmaaldrich.com A pivotal moment in the study of its derivatives came in 1875 when the antifungal properties of benzoic acid were discovered, paving the way for its use as a food preservative. sigmaaldrich.com

Throughout the 20th century and into the present, research has expanded dramatically to explore the effects of adding various substituents to the benzene (B151609) ring of benzoic acid. Scientists have systematically investigated how different functional groups at various positions on the ring alter the molecule's acidity, reactivity, and biological activity. cymitquimica.com This has led to the development of a vast library of substituted benzoic acid derivatives with tailored properties. For example, fluoro- and chloro-substituted derivatives have found use as precursors for pharmaceuticals and agrochemicals. cymitquimica.com The systematic study of these derivatives has contributed significantly to the fields of medicinal chemistry and materials science, leading to the discovery of numerous compounds with practical applications.

Positioning of 3-(Butyrylamino)-4-methylbenzoic acid within the Amido Benzoic Acid Class

Structural Classification and Nomenclature in Academic Literature

This compound is a member of the amido benzoic acid class. Its structure features a benzoic acid core substituted with two functional groups on the benzene ring: a methyl group (-CH₃) at position 4 and a butyrylamino group (-NHC(=O)CH₂CH₂CH₃) at position 3.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the carboxylic acid group is given priority, making "benzoic acid" the parent name. qmul.ac.uk The substituents are then named and numbered according to their position on the ring. The butyrylamino group is also referred to as a butanamido group. qmul.ac.uk

Interactive Data Table: Structural Information

| Property | Value |

| IUPAC Name | 3-(Butanoylamino)-4-methylbenzoic acid |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Parent Structure | Benzoic Acid |

| Substituent 1 (Pos 3) | Butyrylamino (or Butanamido) |

| Substituent 2 (Pos 4) | Methyl |

| Functional Groups | Carboxylic Acid, Amide, Aromatic Ring |

Analogues and Isomers in Contemporary Research

In scientific research, the study of analogues and isomers helps to understand structure-activity relationships.

Analogues are compounds with similar structures. A closely related analogue of the title compound is Methyl 4-(butyrylamino)-3-methylbenzoate . nih.govlgcstandards.com This compound is the methyl ester of a structural isomer and serves as an intermediate in the synthesis of more complex molecules. lgcstandards.com Another significant analogue found in research literature is Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate . nih.govchemicalbook.com This compound, which features an additional nitro group, is a key intermediate in the synthesis of Telmisartan, an antihypertensive drug. chemicalbook.com The study of such analogues is often driven by their utility in pharmaceutical manufacturing. innospk.com

Isomers have the same molecular formula but different arrangements of atoms. The isomers of this compound would involve different substitution patterns of the butyrylamino and methyl groups on the benzoic acid ring.

Interactive Data Table: Isomeric Positions

| Isomer Name | Butyrylamino Position | Methyl Position |

| 2-(Butyrylamino)-3-methylbenzoic acid | 2 | 3 |

| 2-(Butyrylamino)-4-methylbenzoic acid | 2 | 4 |

| 2-(Butyrylamino)-5-methylbenzoic acid | 2 | 5 |

| 2-(Butyrylamino)-6-methylbenzoic acid | 2 | 6 |

| 3-(Butyrylamino)-2-methylbenzoic acid | 3 | 2 |

| 3-(Butyrylamino)-5-methylbenzoic acid | 3 | 5 |

| 4-(Butyrylamino)-2-methylbenzoic acid | 4 | 2 |

| 4-(Butyrylamino)-3-methylbenzoic acid | 4 | 3 |

Structure

3D Structure

Properties

IUPAC Name |

3-(butanoylamino)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-7-9(12(15)16)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVYNANBVVTTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589300 | |

| Record name | 3-Butanamido-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-48-1 | |

| Record name | 3-Butanamido-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 3 Butyrylamino 4 Methylbenzoic Acid and Its Key Intermediates

Established Synthetic Routes to 3-(Butyrylamino)-4-methylbenzoic acid

The synthesis of this compound can be approached through various strategic pathways, each with distinct advantages concerning efficiency, scalability, and atom economy. The choice of a particular route often depends on the availability of starting materials, desired purity, and industrial-scale feasibility.

Direct Amidation and Carboxylation Approaches

Direct amidation is a synthetic strategy that involves the formation of an amide bond directly from a carboxylic acid and an amine, often facilitated by a catalyst, thereby avoiding the need for pre-activated starting materials like acid chlorides. diva-portal.orgmdpi.com This approach is considered more environmentally benign as its primary byproduct is water. diva-portal.org For instance, catalysts like titanium tetrafluoride have been shown to effectively promote the direct amidation of various aromatic and aliphatic carboxylic acids. rsc.orgresearchgate.net In the context of this compound, a hypothetical direct amidation route would involve the reaction of 3-amino-4-methylbenzoic acid with butyric acid.

Another advanced approach involves direct C-H amidation, where a C-H bond on an aromatic ring is directly converted into a C-N bond. nih.gov For example, iridium-catalyzed C-H amidation of benzoic acids has been developed, which could theoretically be followed by decarboxylation to yield substituted anilines. nih.gov While not a direct route to the target molecule, these modern methods highlight the ongoing development of more efficient and direct functionalization techniques in organic synthesis.

Convergent and Linear Synthesis Strategies

The construction of complex molecules like this compound can be planned using either a linear or a convergent synthesis strategy. chemistnotes.comresearchgate.net

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Reactants are added sequentially in a stepwise manner to build the final molecule. | Simple to plan and execute. | Overall yield can be very low for multi-step syntheses. A failure at any step compromises the entire synthesis. |

| Convergent Synthesis | Key fragments of the molecule are synthesized independently and then combined. | Higher overall yield. More efficient for complex molecules. Allows for independent optimization of fragment syntheses. | Requires more complex planning to design the fragments and the final coupling reaction. |

For this compound, a linear approach might start with a simple substituted benzene (B151609) and sequentially add the methyl, amino, butyryl, and carboxyl groups. A convergent approach could involve preparing a butyrylated aminotoluene fragment and a separate carboxyl-containing fragment, followed by their coupling.

Synthesis of Methyl 3-methyl-4-butyrylaminobenzoate (Methyl 4-(butyrylamino)-3-methylbenzoate)

Methyl 4-(butyrylamino)-3-methylbenzoate is a crucial intermediate in the synthesis of the final carboxylic acid. nih.gov Its preparation is a well-documented process involving the acylation of an amino precursor.

Acylation of Methyl 4-amino-3-methylbenzoate with Butyryl Chloride

The most common method for synthesizing Methyl 4-(butyrylamino)-3-methylbenzoate is the acylation of Methyl 4-amino-3-methylbenzoate. nih.govresearchgate.net This reaction involves treating the amino ester with butyryl chloride in the presence of a suitable solvent. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butyryl chloride to form the amide bond.

The reaction is typically carried out in a non-polar organic solvent. nih.govresearchgate.net An improved method utilizes chloroform (B151607) as the solvent, which facilitates the subsequent nitration step. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reported Yield |

| Methyl 4-amino-3-methylbenzoate | Butyryl Chloride | Chlorobenzene | 373 K | High |

| Methyl 4-amino-3-methylbenzoate | Butyryl Chloride | Chloroform | Not specified | High (part of an 88% overall yield for a two-step process) researchgate.net |

Alternative Precursors and Reaction Conditions

An alternative synthetic route to Methyl 4-(butyrylamino)-3-methylbenzoate avoids the direct use of Methyl 4-amino-3-methylbenzoate as a starting material. One patented process begins with o-toluidine (B26562). google.com This multi-step sequence involves:

Acylation: o-toluidine is reacted with butyryl chloride to form N-butyryl-2-methylaniline. google.com

Bromination: The resulting amide undergoes bromination to yield N-(4-bromo-2-methylphenyl)butanamide. google.com

Carbonylation: The brominated intermediate is then reacted with carbon monoxide and methanol (B129727) in the presence of a palladium catalyst to produce the final product, Methyl N-butyryl-4-amino-3-methylbenzoate. google.com

This pathway provides an alternative for scenarios where the primary amino ester is less accessible or more costly. Additionally, other acylating agents, such as butyric anhydride, can be used in place of butyryl chloride for the amidation step. innospk.com

Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is another key intermediate, particularly in the synthesis of pharmaceuticals like Telmisartan. chemicalbook.com It is prepared by the nitration of Methyl 4-(butyrylamino)-3-methylbenzoate.

This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The reaction is typically performed using a strong nitrating agent, such as fuming nitric acid, in the presence of sulfuric acid. nih.govresearchgate.net The reaction temperature must be carefully controlled at low levels (typically between -10 °C and 5 °C) to prevent over-nitration and the formation of byproducts. researchgate.net This improved nitration method has been shown to produce high yields and is suitable for continuous production. researchgate.net

| Starting Material | Reagents | Temperature | Overall Yield | Reference |

| Methyl 4-(butyrylamino)-3-methylbenzoate | Fuming nitric acid (95%) | -10 °C to 5 °C | 88% | researchgate.net |

| Methyl 4-(butyrylamino)-3-methylbenzoate | Fuming nitric acid, Sulfuric acid (60%) | 273 K (0 °C) | 80-88% | nih.gov |

The successful execution of this step is critical, as the resulting nitro compound is a versatile precursor for further chemical transformations.

Nitration of Amide Intermediate using Mixed Acids

A crucial step in the synthesis is the electrophilic nitration of an N-acylated aromatic amine intermediate, specifically methyl 4-butyrylamino-3-methylbenzoate. This reaction introduces a nitro group onto the aromatic ring, which is a precursor to the amine functionality in the final product. The most common method for this transformation is the use of mixed acids, a combination of a nitric acid source and a strong acid catalyst, typically sulfuric acid.

The general protocol for this nitration is as follows:

The starting amide, methyl 4-butyrylamino-3-methylbenzoate, is dissolved in a suitable solvent or in concentrated sulfuric acid.

The solution is cooled significantly, often to below 0°C, to control the exothermic nature of the reaction and prevent side reactions. truman.edu

A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (the nitrating mixture) is added slowly to the solution of the amide. rsc.org The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. aiinmr.com

After the addition is complete, the reaction is stirred at a low temperature for a period to ensure completion before being quenched, typically by pouring it over ice water to precipitate the solid nitro-product. truman.edu

| Nitrating Agent | Acid Catalyst | Temperature | Reported Yield | Reference |

|---|---|---|---|---|

| Fuming Nitric Acid | Sulfuric Acid (60%) | 273 K (0 °C) | Not specified | nih.gov |

| 95% Fuming Nitric Acid | None specified (neat) | -10 °C to -5 °C | 88% | researchgate.net |

Regioselectivity and Control in Nitration Reactions

The control of regioselectivity in the nitration of methyl 4-butyrylamino-3-methylbenzoate is critical for the successful synthesis of the desired intermediate. The position of the incoming nitro group is directed by the existing substituents on the benzene ring: the methyl group (-CH₃), the butyrylamino group (-NHCO(CH₂)₂CH₃), and the methyl ester group (-COOCH₃).

Butyrylamino Group (-NHCOR): This is a strongly activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, stabilizing the intermediates for ortho and para substitution.

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group due to hyperconjugation.

Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the ring, making it less reactive towards electrophilic attack and directing incoming electrophiles to the meta position. rsc.org

In the substrate, the C5 position is ortho to the powerful butyrylamino directing group and meta to the deactivating methyl ester group. The C6 position is ortho to the methyl group, and the C2 position is also ortho to the methyl group and meta to the ester. The nitration occurs predominantly at the C5 position. This outcome is a result of the dominant activating and directing effect of the butyrylamino group, which strongly favors substitution at its ortho position (C5). This position is also electronically favored as it is meta to the deactivating ester group. rsc.org Careful temperature control is essential to minimize the formation of undesired isomers. truman.edu

Synthesis of Methyl 3-amino-4-butyramido-5-methylbenzoate

The synthesis of methyl 3-amino-4-butyramido-5-methylbenzoate is achieved through the reduction of the nitro group in its precursor, methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. nih.gov This transformation is a key step, converting the electron-withdrawing nitro group into an electron-donating amino group, which is essential for subsequent reactions in the synthesis of more complex molecules. numberanalytics.com

Reduction of Nitro Group to Amine Functionality

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. acs.orgresearchgate.net A variety of methods are available for this conversion, with the choice of reagent depending on the presence of other functional groups in the molecule that must remain intact. researchgate.netorganic-chemistry.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst. researchgate.net

Metal/Acid Reduction: Historically, reagents like iron, tin, or zinc in the presence of an acid (e.g., HCl) were used, though these methods often generate significant waste. researchgate.net

Transfer Hydrogenation: Using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst. organic-chemistry.org

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride can reduce nitro groups, they are often too reactive and lack the chemoselectivity needed for complex molecules. jsynthchem.com Milder reagents like sodium borohydride (B1222165) can be used in combination with transition metal complexes to achieve the desired reduction. jsynthchem.com

For a substrate like methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, which contains ester and amide functionalities, a chemoselective method that specifically targets the nitro group is required. Catalytic hydrogenation is often the preferred industrial method due to its high efficiency and cleaner reaction profile. researchgate.net

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds. numberanalytics.com The process involves reacting the nitro compound with molecular hydrogen (H₂) under pressure in the presence of a metal catalyst. acs.org

One specific reported synthesis of methyl 3-amino-4-butyramido-5-methylbenzoate utilizes palladium on charcoal (10% Pd/C) as the catalyst. The reaction is carried out in methanol under a hydrogen atmosphere of 5 bar. nih.gov Another procedure for a similar substrate, methyl 4-methyl-3-nitrobenzoate, used Raney Nickel as the catalyst in methanol at 50 psi of hydrogen pressure. chemicalbook.com

Key parameters for catalytic hydrogenation include:

Catalyst: Palladium (Pd), platinum (Pt), and nickel (Ni) are the most common catalysts. numberanalytics.com Palladium on carbon (Pd/C) is highly effective and widely used. acs.org Raney Nickel is a lower-cost alternative. acs.org

Solvent: Alcohols such as methanol or ethanol (B145695) are common solvents for this reaction.

Pressure: The reaction is typically run under a positive pressure of hydrogen gas, ranging from atmospheric pressure to several bars. nih.gov

Temperature: Most hydrogenations of nitroarenes can be conducted at or near room temperature.

| Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-5 bar), Methanol/Ethanol, Room Temp. | High activity and selectivity, widely used. | nih.govacs.org |

| Raney Nickel | H₂ (3-5 bar), Methanol, Room Temp. | Cost-effective alternative to precious metals. | acs.orgchemicalbook.com |

| Platinum Oxide (PtO₂) | H₂ (1-3 bar), Acetic Acid/Ethanol, Room Temp. | Effective, but can sometimes be less chemoselective. | numberanalytics.com |

The high chemoselectivity of catalytic hydrogenation makes it ideal for reducing the nitro group without affecting the ester or amide linkages present in the molecule. acs.org

Process Optimization and Efficiency in Synthesis

Optimizing the synthetic route to this compound and its intermediates is crucial for industrial applications to improve yield, reduce waste, enhance safety, and lower costs. Key areas for optimization include reaction time, reagent consumption, and process control.

Continuous Flow Synthesis Techniques for Intermediates

Continuous flow synthesis has emerged as a powerful technology for optimizing chemical manufacturing, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous reagents or exothermic reactions, and the potential for straightforward scaling-up. organic-chemistry.org

The synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, an important intermediate, has been successfully adapted to a continuous flow process. google.com In this method:

The raw material, methyl 4-butyrylamino-3-methylbenzoate, and the nitrating mixed acid (nitric and sulfuric acid) are continuously fed into a high-efficiency mixer using metering pumps.

The mixed stream then enters a temperature-controlled pipeline reactor where the nitration takes place.

The reaction liquid is quenched and subjected to continuous liquid-liquid separation upon exiting the reactor.

The resulting organic phase is then neutralized, dried, and concentrated to yield the final product. google.com

This continuous flow method offers several advantages over batch nitration:

Reduced Reagent Usage: The process decreases the required amounts of nitric and sulfuric acids, reducing waste. google.com

Shorter Reaction Times: The enhanced mixing and heat transfer in microreactors significantly shorten the required reaction time, thereby improving production efficiency. google.com

Improved Safety and Control: The small reactor volume and superior temperature control mitigate the risks associated with the highly exothermic nitration reaction, reducing side reactions and improving process safety. nih.govgoogle.com

By implementing continuous flow technology, the synthesis of key intermediates for this compound can be made more efficient, safer, and more environmentally friendly, aligning with the principles of green chemistry. google.com

Reaction Time and Yield Enhancement Strategies

Significant improvements in reaction time and yield have been achieved by optimizing the synthesis of the crucial intermediate, 3-amino-4-methylbenzoic acid, and by employing modern techniques for the subsequent acylation step.

Synthesis of 3-amino-4-methylbenzoic acid: The traditional method for preparing 3-amino-4-methylbenzoic acid involves the reduction of 3-nitro-4-methylbenzoic acid using iron powder. This process is often time-consuming and can result in lower yields due to side reactions. guidechem.com A more advanced and efficient approach is the ammonolysis of 3-chloro-4-methylbenzoic acid. This method utilizes a catalyst system of cuprous iodide and potassium iodide, which promotes the nucleophilic reaction, allowing for lower reaction temperatures and increased reaction rates. guidechem.com Under optimized conditions in a high-pressure reactor (85-95°C and 1.3-1.6 MPa), the reaction proceeds to completion in 4 to 6 hours, achieving yields of over 95%. guidechem.com One specific example demonstrated a reaction time of 5 hours at 90°C, resulting in a yield of 97.8%. guidechem.com

N-acylation Step: The conversion of the amino group to a butyrylamino group is a critical step. Strategies to enhance the efficiency of N-acylation reactions often involve the use of continuous flow chemistry. This technology offers substantial benefits over traditional batch processing, including dramatically reduced reaction times and improved yields. For analogous N-acylation and nitration processes, switching from a batch process to a continuous flow method has been shown to reduce reaction times from over 12 hours to less than 30 minutes. google.com This acceleration is due to superior heat and mass transfer within the microreactors, which allows for more precise control over reaction parameters. nih.govnih.gov

| Synthetic Step | Method | Reaction Time | Yield | Key Optimization Strategy |

|---|---|---|---|---|

| 3-amino-4-methylbenzoic acid Synthesis | Traditional Iron Reduction | Time-consuming | Variable | N/A |

| 3-amino-4-methylbenzoic acid Synthesis | Ammonolysis | 4–6 hours | >95% | Cuprous iodide/potassium iodide catalysis guidechem.com |

| N-acylation (Analogous Process) | Batch Processing | ~12 hours | ~75% | N/A |

| N-acylation (Analogous Process) | Continuous Flow | ~25 minutes | >85% | Use of continuous flow reactor google.com |

Byproduct Formation and Impurity Profiling in Synthetic Pathways

Understanding and controlling the formation of byproducts and impurities is essential for ensuring the final purity of this compound. Impurities can arise from starting materials, side reactions, or subsequent degradation.

In the traditional synthesis of the 3-amino-4-methylbenzoic acid intermediate via iron powder reduction of the corresponding nitro compound, the process is prone to side reactions and generates significant solid waste in the form of iron sludge. guidechem.com This not only complicates purification but also presents environmental disposal challenges. The modern ammonolysis method circumvents this issue, avoiding the formation of iron sludge altogether. guidechem.com

During the N-acylation step, where 3-amino-4-methylbenzoic acid reacts with a butyrylating agent (like butyryl chloride or butyric anhydride), several impurities can form. Incomplete reactions can leave unreacted 3-amino-4-methylbenzoic acid in the final product. Conversely, over-acylation or side reactions with the carboxylic acid group of the aminobenzoic acid could potentially lead to the formation of mixed anhydrides, especially under harsh conditions. google.com In related acylation and nitration syntheses, the formation of dinitro byproducts has been identified as a key impurity challenge. google.com Careful control of stoichiometry and reaction temperature is crucial to minimize these unwanted products.

| Synthetic Step | Method | Potential Byproduct/Impurity | Source | Mitigation Strategy |

|---|---|---|---|---|

| Reduction of 3-nitro-4-methylbenzoic acid | Iron Powder Reduction | Iron Sludge/Cement | Reaction of iron catalyst | Use of alternative methods like ammonolysis guidechem.com |

| N-acylation | Batch or Flow | Unreacted 3-amino-4-methylbenzoic acid | Incomplete reaction | Optimize stoichiometry and reaction time |

| N-acylation | Batch or Flow | Diacylated products | Excess acylating agent or harsh conditions | Precise control of reagent addition |

| Analogous Nitration Steps | Batch Processing | Dinitro compounds | Over-nitration side reactions | Adoption of continuous flow to improve selectivity google.com |

Solvent Systems and Recrystallization Protocols for Purity

The choice of solvents for both the reaction and the final purification is critical for achieving high purity of this compound. Solvents not only facilitate the reaction but also play a central role in the isolation and purification of the product through recrystallization.

For the synthesis of the 3-amino-4-methylbenzoic acid intermediate via the ammonolysis pathway, N,N-dimethylacetamide has been used as the reaction solvent. guidechem.com Following the reaction, purification involves vacuum distillation and a subsequent recrystallization step using methanol, which has been shown to yield a product with 99.7% purity. guidechem.com

In the acylation step, chloroform has been utilized as a solvent for the reaction between an amino-methylbenzoate and butyryl chloride. researchgate.net After the reaction is complete, purification of the final N-acylated product is typically achieved through recrystallization. The selection of an appropriate solvent system is key to effectively removing unreacted starting materials and byproducts. For structurally similar compounds, specific solvent mixtures have been optimized for purity and industrial scalability. For example, a mixture of methanol and water (in a 40:1 volume ratio) is used for recrystallization to achieve high purity levels (e.g., 78% yield). google.com For larger, industrial-scale operations, a system of ethanol and water (30:1) has been employed to balance purity with solvent cost and handling. google.com The study of related aminobenzoic acids shows that the choice of solvent can significantly impact which crystalline form (polymorph) or solvate is produced, highlighting the importance of solvent screening in developing a robust crystallization protocol. whiterose.ac.ukrsc.org

| Process | Compound | Solvent/System | Purpose | Resulting Purity/Yield |

|---|---|---|---|---|

| Reaction | 3-amino-4-methylbenzoic acid | N,N-dimethylacetamide | Reaction Medium | N/A |

| Recrystallization | 3-amino-4-methylbenzoic acid | Methanol | Purification | 99.7% Purity guidechem.com |

| Reaction | Methyl 4-butyrylamino-3-methylbenzoate | Chloroform | Reaction Medium | N/A researchgate.net |

| Recrystallization | Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate (Analogue) | Methanol/Water (40:1) | Purification | 78% Yield google.com |

| Recrystallization | Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate (Analogue) | Ethanol/Water (30:1) | Industrial Purification | 83% Yield google.com |

Chemical Reactivity and Mechanistic Investigations

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, enabling the synthesis of various derivatives such as esters and amides.

Esterification Reactions

3-(Butyrylamino)-4-methylbenzoic acid can be converted to its corresponding esters through several methods, most commonly via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is typically necessary to either use a large excess of the alcohol or remove water as it is formed. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product. chemistrysteps.com

Table 1: Predicted Products of Fischer Esterification with Various Alcohols This table is generated based on established chemical principles of the Fischer esterification reaction.

| Reactant Alcohol | Catalyst | Predicted Ester Product |

|---|---|---|

| Methanol (B129727) (CH₃OH) | H₂SO₄ | Methyl 3-(butyrylamino)-4-methylbenzoate |

| Ethanol (B145695) (C₂H₅OH) | H₂SO₄ | Ethyl 3-(butyrylamino)-4-methylbenzoate |

| Isopropanol ((CH₃)₂CHOH) | TsOH | Isopropyl 3-(butyrylamino)-4-methylbenzoate |

| Benzyl alcohol (C₆H₅CH₂OH) | H₂SO₄ | Benzyl 3-(butyrylamino)-4-methylbenzoate |

Amide Bond Formation from Carboxylic Acid Derivatives

While direct condensation of a carboxylic acid and an amine to form an amide is possible, it typically requires high temperatures and is often inefficient. A more common and effective approach involves the initial activation of the carboxylic acid. nih.gov This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using a coupling agent.

Via Acyl Chloride: this compound can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 3-(butyrylamino)-4-methylbenzoyl chloride. This acyl chloride can then readily react with a primary or secondary amine to furnish the corresponding amide.

Via Coupling Agents: A wide array of coupling agents are available to facilitate amide bond formation directly from the carboxylic acid without the need to isolate an acyl chloride. hepatochem.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), activate the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by an amine. nih.gov This method is widely employed in peptide synthesis and is known for its mild reaction conditions and high yields. hepatochem.comnih.gov

Table 2: Predicted Amide Products Using EDC/HOBt Coupling This table illustrates potential products from the reaction of this compound with various amines using a standard peptide coupling agent.

| Reactant Amine | Predicted Amide Product |

|---|---|

| Ammonia (NH₃) | 3-(Butyrylamino)-4-methylbenzamide |

| Aniline (C₆H₅NH₂) | N-phenyl-3-(butyrylamino)-4-methylbenzamide |

| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-3-(butyrylamino)-4-methylbenzamide |

| Glycine methyl ester | Methyl 2-(3-(butyrylamino)-4-methylbenzamido)acetate |

Reactions of the Amide Linkage

The N-butyryl group also offers avenues for chemical modification, primarily through hydrolysis or other transformations.

Hydrolysis of Amide and Ester Groups

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. This reaction regenerates the parent amine, 3-amino-4-methylbenzoic acid, and releases butyric acid. The hydrolysis of N-acylated anthranilic acid derivatives is a known process for removing the acyl protecting group. google.com In an alkaline medium, the reaction proceeds by nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for attack by water. Similarly, any corresponding ester derivative of this molecule would also undergo hydrolysis under these conditions to yield the carboxylic acid.

Acyl Group Transformations

While hydrolysis is the most common reaction of the amide linkage, other transformations are possible. For instance, the N-acyl group can sometimes undergo deacetylation under specific conditions, as has been observed in related N-acetyl anthranilic acid derivatives during prolonged heating in certain solvents. researchgate.net Reduction of the amide carbonyl group is another potential transformation, although this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) and would also reduce the carboxylic acid moiety.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups: a methyl group (-CH₃), a butyrylamino group (-NHCOCH₂CH₂CH₃), and a carboxylic acid group (-COOH). The regioselectivity of electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or sulfonation, is determined by the combined directing effects of these substituents. vedantu.comlibretexts.org

-NHCOCH₃ (Butyrylamino group): This is a strongly activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.

-CH₃ (Methyl group): This is a weakly activating, ortho, para-directing group. It donates electron density primarily through an inductive effect.

-COOH (Carboxylic acid group): This is a deactivating, meta-directing group. The carbonyl group is electron-withdrawing through both induction and resonance, decreasing the electron density of the ring and destabilizing ortho and para intermediates. libretexts.org

The positions on the ring relative to the existing substituents are as follows:

Position 2 is ortho to -NHCO(CH₂)₂CH₃ and meta to -COOH.

Position 5 is para to -CH₃ and meta to -NHCO(CH₂)₂CH₃.

Position 6 is ortho to -COOH and ortho to -CH₃.

The powerful activating and ortho, para-directing effect of the butyrylamino group is expected to dominate the directing effects of the other two substituents. Therefore, incoming electrophiles will be primarily directed to the positions ortho to the butyrylamino group. The position para to the amide is blocked by the methyl group. Of the two ortho positions (2 and 4), position 4 is already substituted with the methyl group. Thus, the most likely position for electrophilic attack is position 2. Position 6 is sterically hindered by the adjacent carboxylic acid and methyl groups, and electronically deactivated by the meta-directing carboxylic acid.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution This table outlines the expected regiochemical outcome for common electrophilic aromatic substitution reactions based on the directing effects of the substituents.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(butyrylamino)-4-methylbenzoic acid |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(butyrylamino)-4-methylbenzoic acid |

| Chlorination | Cl₂, AlCl₃ | 2-Chloro-3-(butyrylamino)-4-methylbenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 2-Sulfo-3-(butyrylamino)-4-methylbenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3-(butyrylamino)-4-methylbenzoic acid |

Nucleophilic Aromatic Substitution Reactions of Substituted Derivatives

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.gov

Derivatives of this compound that have been substituted with a nitro group are activated towards SNAr reactions. For example, if a nitro group is introduced at the C-5 position, it would activate a potential leaving group at the C-2 or C-4 positions.

While there are no specific examples of SNAr on this compound derivatives in the provided search results, the reactivity can be inferred from related compounds. For instance, the nitro group in methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate can be substituted by other functional groups through nucleophilic aromatic substitution reactions. This indicates that nitro-substituted analogues of this compound would be expected to undergo similar transformations, allowing for the displacement of the nitro group or another suitable leaving group by various nucleophiles.

Reduction Chemistry of Nitro-Substituted Analogues

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. Nitro-substituted analogues of this compound can be readily reduced to the corresponding amino derivatives.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Metal-Acid Systems: Employing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

For example, the reduction of methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate yields methyl 4-(butyrylamino)-3-methyl-5-aminobenzoate. This reaction is typically high-yielding and clean. Applying these standard conditions to a nitro-substituted derivative of this compound would produce the corresponding amino-substituted benzoic acid, a versatile intermediate for further synthetic modifications.

Cyclization Reactions of Related Amino-Substituted Benzoic Acid Derivatives

Amino-substituted benzoic acid derivatives are valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions. The amino group, being nucleophilic, and the carboxylic acid group can react intramolecularly or with an external reagent to form fused ring systems.

Following the reduction of a nitro-substituted analogue as described in the previous section, the resulting amino-substituted derivative of this compound becomes a candidate for cyclization. For instance, the formation of an amino group at the C-5 position would create 5-amino-3-(butyrylamino)-4-methylbenzoic acid. While direct intramolecular cyclization between the C-5 amino group and the C-1 carboxylic acid is not feasible due to their separation, this derivative can be used in reactions to build heterocyclic rings.

Role As a Key Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Benzimidazole (B57391) Derivatives

3-(Butyrylamino)-4-methylbenzoic acid derivatives are instrumental in the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with significant therapeutic applications. The synthesis pathway generally begins with the methyl ester of the parent compound, specifically methyl 4-amino-3-methylbenzoate. This starting material is acylated using butyryl chloride to yield methyl 4-(butyrylamino)-3-methylbenzoate. rjpbcs.combeilstein-journals.orgnih.govscholarsresearchlibrary.com

To facilitate the formation of the benzimidazole ring, further functionalization is required. This is achieved through a nitration step, typically using a mixture of nitric acid and sulfuric acid, which introduces a nitro group onto the benzene (B151609) ring, resulting in methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. rjpbcs.combeilstein-journals.orgnih.govchembk.com The subsequent reduction of this nitro group yields an amino derivative, methyl 3-amino-4-(butyrylamino)-5-methylbenzoate. google.com This diamine derivative then undergoes intramolecular cyclization in the presence of an acid to form the core benzimidazole structure, specifically a 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate derivative. rjpbcs.comgoogle.com This multi-step process highlights the foundational role of the initial substituted benzoic acid in constructing the complex benzimidazole scaffold.

Essential Building Block in the Production of Angiotensin II Receptor Antagonists

The most prominent application of this compound and its related forms is as an essential building block in the manufacture of Angiotensin II receptor antagonists, a class of antihypertensive drugs collectively known as "sartans". rjpbcs.comnih.govresearchgate.net These drugs are critical in the management of hypertension and other cardiovascular diseases. The intricate molecular architecture of these antagonists often features a substituted benzimidazole core, for which this compound serves as a key starting point.

The synthesis of Telmisartan, a widely prescribed Angiotensin II receptor antagonist, heavily relies on intermediates derived from this compound. chemicalbook.com The first total synthesis of Telmisartan, developed by Ries et al., explicitly starts with the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride. rjpbcs.combeilstein-journals.orgnih.govscholarsresearchlibrary.com This reaction forms the butyrylamino moiety that is a characteristic feature of the final drug.

The resulting intermediate, methyl 4-(butyrylamino)-3-methylbenzoate, undergoes nitration, reduction, and cyclization to form the first benzimidazole ring of Telmisartan. rjpbcs.comnih.govscholarsresearchlibrary.com After saponification of the ester, the resulting carboxylic acid is condensed with N-methyl-1,2-phenylenediamine to construct the second benzimidazole ring, affording the core bis-benzimidazole structure of the drug. rjpbcs.combeilstein-journals.orgscholarsresearchlibrary.com This entire sequence underscores the compound's role as a non-negotiable precursor in established Telmisartan manufacturing processes. The nitro-derivative, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is a well-documented Telmisartan intermediate. google.comchemicalbook.com

In this context, the benzimidazole derivative synthesized from this compound serves as a key fragment. rjpbcs.combeilstein-journals.orgnih.gov Instead of building the molecule step-by-step in a linear fashion, this pre-formed benzimidazole moiety can be coupled with the other major fragment of Telmisartan, the functionalized biphenyl (B1667301) group. rjpbcs.combeilstein-journals.org This approach, often utilizing modern cross-coupling reactions like the Suzuki coupling, overcomes many of the drawbacks associated with the initial synthesis, such as poor regioselectivity in alkylation steps and the intricate synthesis of the biaryl intermediate. rjpbcs.comnih.govscholarsresearchlibrary.com The use of substituted benzoic acid amides as precursors for one of the main building blocks is central to these improved, industrially viable convergent strategies. rjpbcs.combeilstein-journals.org

Potential in the Development of Other Pharmaceutical Scaffolds

The utility of this compound and its derivatives extends beyond Telmisartan. The chemical handles present in its structure—the carboxylic acid, the amide, and the aromatic ring—can be modified to create a diverse range of molecular scaffolds. The intermediate Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is noted for its use in synthesizing various biologically active compounds, with applications in anti-inflammatory and anti-cancer research. innospk.com

Furthermore, research into novel non-peptide angiotensin II receptor antagonists has explored different heterocyclic cores, such as imidazo[4,5-c]pyridine derivatives. nih.gov The synthetic principles and building blocks used for established sartans often inspire the design of these new scaffolds. The underlying substituted benzoic acid structure can be adapted and functionalized in different ways to access new classes of compounds, demonstrating its potential as a versatile starting material for drug discovery programs targeting various diseases.

Broader Utility in Fine Chemical Synthesis

Beyond its well-defined role in pharmaceutical manufacturing, this compound is a valuable compound in the broader context of fine chemical synthesis. Fine chemicals are complex, pure substances produced in limited quantities for specialized applications, including but not limited to pharmaceuticals, agrochemicals, and specialty polymers. The compound serves as a useful synthetic intermediate for creating complex organic molecules due to its specific pattern of substitution and multiple functional groups, which allow for a variety of subsequent chemical transformations. chemicalbook.com Its established use in the efficient and cost-effective synthesis of high-value products like Telmisartan confirms its importance as a key intermediate in the fine chemical industry. chemicalbook.com

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

Planarity of Aromatic Rings and Molecular Conformation

The core of the molecule, the 1,2,4-trisubstituted benzene (B151609) ring, is expected to be essentially planar. The carboxylic acid and amide functional groups attached to this ring, however, introduce conformational flexibility. Quantum chemical calculations on similar molecules, like ortho-substituted benzoic acids, show that the energy barrier to rotation around the C(ring)-C(OOH) bond is significant. mdpi.com The orientation of the carboxylic acid group relative to the ring is influenced by steric hindrance and potential intramolecular interactions. Similarly, the butyrylamino side chain, with its rotatable C-N and C-C single bonds, will adopt a conformation that minimizes steric strain. The amide bond itself is expected to possess significant double-bond character, rendering the C-N-C=O unit largely planar.

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding: N–H⋯O, C–H⋯N, and C–H⋯O)

The crystal packing of 3-(Butyrylamino)-4-methylbenzoic acid would be dominated by a network of intermolecular hydrogen bonds. A primary and highly predictable interaction is the formation of a centrosymmetric dimer via strong O–H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. ucl.ac.uk This is a characteristic and stabilizing motif for nearly all crystalline carboxylic acids.

In addition to the carboxylic acid dimer, the amide group provides further opportunities for hydrogen bonding. The amide N–H group will act as a hydrogen bond donor, likely forming an N–H⋯O bond with a carbonyl oxygen from either a neighboring carboxylic acid or another amide group. The amide carbonyl oxygen, in turn, is a strong hydrogen bond acceptor. Weaker C–H⋯O and C–H⋯N interactions involving the aromatic and alkyl C-H groups are also anticipated, contributing to the formation of a stable three-dimensional supramolecular network.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional techniques, would unambiguously confirm the constitution of this compound.

Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Shift Assignments

Based on established substituent effects, a detailed prediction of the ¹H and ¹³C NMR spectra can be made.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton (COOH) would appear as a very broad singlet at a downfield chemical shift, typically above 12 ppm. The amide proton (N-H) would be a singlet around 8-9 ppm. The aromatic region would display three signals corresponding to the protons on the benzene ring. The butyryl side chain would show four distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and two triplets for the other two methylene groups. The methyl group on the aromatic ring would appear as a singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| COOH | > 12.0 | Broad Singlet | 1H |

| Aromatic H (position 2) | ~7.9 | Singlet | 1H |

| Aromatic H (position 5) | ~7.8 | Doublet | 1H |

| Aromatic H (position 6) | ~7.2 | Doublet | 1H |

| NH | ~8.5 | Singlet | 1H |

| -CH₃ (ring) | ~2.3 | Singlet | 3H |

| -CH₂- (butyryl, α to C=O) | ~2.4 | Triplet | 2H |

| -CH₂- (butyryl, β to C=O) | ~1.7 | Sextet | 2H |

| -CH₃ (butyryl, γ to C=O) | ~1.0 | Triplet | 3H |

Carbon (¹³C) NMR: The ¹³C NMR spectrum would show 12 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and amide groups would be the most downfield. The six aromatic carbons would appear in the typical range of 115-140 ppm. The remaining signals would correspond to the methyl group on the ring and the three unique carbons of the butyryl side chain.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170 |

| C=O (Amide) | ~172 |

| Aromatic C (quaternary, attached to COOH) | ~130 |

| Aromatic C (quaternary, attached to NH) | ~138 |

| Aromatic C (quaternary, attached to CH₃) | ~135 |

| Aromatic C-H (position 2) | ~118 |

| Aromatic C-H (position 5) | ~129 |

| Aromatic C-H (position 6) | ~125 |

| -CH₃ (ring) | ~18 |

| -CH₂- (butyryl, α to C=O) | ~39 |

| -CH₂- (butyryl, β to C=O) | ~19 |

| -CH₃ (butyryl, γ to C=O) | ~14 |

Two-Dimensional NMR Techniques for Connectivity and Proximity

To confirm these assignments and establish the molecular connectivity, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene groups of the butyryl chain (-CH₂-CH₂-CH₃) and between the aromatic protons at positions 5 and 6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon signal (e.g., linking the aromatic proton signals to their corresponding carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the placement of substituents on the aromatic ring. For example, correlations would be expected from the amide N-H proton to the amide carbonyl carbon and the aromatic carbons at positions 3 and 2. The protons of the ring's methyl group would show correlations to the aromatic carbons at positions 3, 4, and 5, confirming its location.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint and confirms the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several strong, diagnostic absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band from approximately 2500 to 3300 cm⁻¹. The N-H stretch of the secondary amide would be a sharper peak around 3300 cm⁻¹. The carbonyl (C=O) stretching region would be particularly informative, showing a band for the carboxylic acid C=O (likely broadened and shifted to ~1700 cm⁻¹ due to hydrogen bonding) and a distinct Amide I band for the amide C=O at a lower wavenumber, around 1650 cm⁻¹. The Amide II band, a result of N-H bending and C-N stretching, would be prominent around 1550 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring C=C stretching vibrations typically produce strong Raman signals in the 1580-1620 cm⁻¹ region. While carbonyl stretches are often weaker in Raman than in IR, they would still be observable.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500–3300 | Weak | Broad, Strong (IR) |

| N-H Stretch | Amide | ~3300 | Medium | Medium, Sharp |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000–3100 | Strong | Medium (IR) |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850–2960 | Strong | Strong |

| C=O Stretch | Carboxylic Acid | ~1700 | Medium | Strong (IR) |

| C=O Stretch (Amide I) | Amide | ~1650 | Medium | Strong (IR) |

| C=C Stretch | Aromatic Ring | 1580-1620 | Strong | Medium (IR), Strong (Raman) |

| N-H Bend (Amide II) | Amide | ~1550 | Weak | Strong (IR) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of this compound. The compound's molecular formula is C₁₂H₁₅NO₃, which corresponds to a molecular weight of approximately 221.25 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion ([M]⁺), and its subsequent fragmentation provides a unique fingerprint that aids in structural confirmation.

The fragmentation of this compound is predicted to follow pathways characteristic of aromatic carboxylic acids and N-acylated amines. libretexts.org The initial ionization would form the molecular ion at a mass-to-charge ratio (m/z) of 221.

Key fragmentation pathways include:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion. This would result in a peak at m/z 204 ([M-17]⁺). docbrown.info

Loss of the carboxyl group (•COOH): Cleavage of the C-C bond between the aromatic ring and the carboxyl group can lead to the loss of a 45 Da fragment, producing an ion at m/z 176 ([M-45]⁺). libretexts.org

Alpha-Cleavage at the Amide Group: The amide linkage is susceptible to cleavage. Breakage of the bond between the carbonyl carbon and the nitrogen atom can result in the formation of the butyryl cation ([CH₃CH₂CH₂CO]⁺) at m/z 71.

McLafferty Rearrangement: The butyryl side chain can undergo a McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. This involves the transfer of a hydrogen atom to the carbonyl oxygen with the subsequent elimination of a neutral propene molecule (CH₃CH=CH₂), resulting in a fragment ion at m/z 179 ([M-42]⁺). libretexts.org

Cleavage of the N-Aryl Bond: The bond between the nitrogen atom and the aromatic ring can also cleave, leading to other characteristic fragments.

These fragmentation patterns provide conclusive evidence for the different structural components of the molecule—the methylbenzoic acid core and the butyrylamino side chain.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 221 | [C₁₂H₁₅NO₃]⁺ | Molecular Ion ([M]⁺) |

| 204 | [M - •OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group |

| 179 | [M - C₃H₆]⁺ | McLafferty Rearrangement with loss of propene |

| 176 | [M - •COOH]⁺ | Loss of the carboxyl group |

| 71 | [C₄H₇O]⁺ | Formation of the butyryl cation from amide cleavage |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized this compound, ensuring it is free from starting materials, by-products, and other impurities. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

HPLC, particularly in its reversed-phase mode (RP-HPLC), is the preferred method for evaluating the purity of this compound due to the compound's polarity and aromatic nature. sielc.com

A typical RP-HPLC method would involve a C18 stationary phase, which is a nonpolar column that separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov To ensure sharp, symmetrical peaks, the aqueous component is often acidified (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group.

Detection is commonly performed using an ultraviolet (UV) detector, as the benzoic acid moiety contains a chromophore that strongly absorbs UV radiation. The detection wavelength is typically set between 254 nm and 280 nm for optimal sensitivity. nih.gov By analyzing the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram, its purity can be accurately quantified.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the thermal lability of the carboxylic acid and amide functional groups. sigmaaldrich.com Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comspringernature.com

A common derivatization strategy involves esterification of the carboxylic acid group, for instance, by converting it to its methyl ester using a reagent like diazomethane (B1218177) or methanol with an acid catalyst. The active hydrogen on the amide group can also be derivatized, for example, through silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to further increase volatility and improve peak shape. sigmaaldrich.com

Once derivatized, the compound can be analyzed by GC-MS. The sample is injected into a heated port, vaporized, and separated on a capillary column (typically with a nonpolar stationary phase like 5%-phenyl-95%-dimethylpolysiloxane). The separated derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum allows for definitive identification and quantification of the derivatized compound, providing an alternative method for purity assessment, especially for identifying volatile impurities.

| Parameter | Typical Condition for Derivatized Compound |

|---|---|

| Derivatization | Esterification (e.g., methylation of the carboxylic acid) |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer (Electron Ionization mode) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic distributions. researchgate.netscience.gov For 3-(Butyrylamino)-4-methylbenzoic acid, DFT calculations can elucidate its fundamental chemical characteristics.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. science.gov

A molecular orbital analysis of this compound would reveal the distribution of electron density and identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The electrostatic potential map, another output of DFT calculations, visually represents the charge distribution and helps predict sites for intermolecular interactions. acs.org

Illustrative Data Table: Calculated Electronic Properties (Note: The following data is illustrative for a molecule of this type and not based on published results for this compound.)

| Parameter | Value | Unit |

|---|---|---|

| Energy of HOMO | -6.54 | eV |

| Energy of LUMO | -1.23 | eV |

| HOMO-LUMO Gap | 5.31 | eV |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential | 6.54 | eV |

| Electron Affinity | 1.23 | eV |

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. rsc.org This involves identifying transition states, intermediates, and the associated energy barriers. For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways.

For instance, the reaction of benzoic acid with various radicals in the atmosphere has been studied computationally to determine reaction barriers and product formation. nih.gov A similar approach for this compound could predict its reactivity and stability under different chemical conditions, providing insights into its potential interactions and transformations.

Molecular Dynamics (MD) Simulations for Solution-State Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. jchemrev.com By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior in different environments, such as in various solvents.

In solution, molecules of this compound may self-associate to form dimers or larger aggregates. nih.gov The nature and extent of this association depend on the solvent. MD simulations can predict the propensity for aggregation by simulating a system of multiple solute molecules in a solvent box and analyzing the resulting trajectories. nih.govnih.gov

Studies on similar molecules, like substituted benzoic acids, have shown that in apolar solvents, hydrogen-bonded dimers are the dominant species. ucl.ac.uk In polar, hydrogen-bond accepting solvents, these dimers are less likely to form, and other types of association, such as those driven by π-π stacking, may become more prevalent. ucl.ac.uk

Illustrative Data Table: Aggregation Propensity in Different Solvents (Note: This table is a hypothetical representation of potential MD simulation results.)

| Solvent | Dominant Species | Primary Interaction |

|---|---|---|

| Chloroform (B151607) | Dimer | Hydrogen Bonding |

| Water | Monomer/Solvated | Solute-Solvent H-Bonding |

| Benzene (B151609) | Dimer/Small Aggregates | π-π Stacking |

| DMSO | Monomer/Solvated | Solute-Solvent H-Bonding |

Hydrogen bonds play a critical role in the structure and function of biomolecules and in the interactions of small molecules in solution. mdsim360.com MD simulations allow for a detailed analysis of both intramolecular and intermolecular hydrogen bonding networks. jchemrev.comresearchgate.net

For this compound, which has both hydrogen bond donor (the carboxylic acid and amide N-H) and acceptor (the carbonyl and carboxylic oxygens) sites, MD simulations can quantify the dynamics of hydrogen bond formation and breaking. researchgate.net This analysis can reveal the stability of intramolecular hydrogen bonds and the competition between self-association and interaction with solvent molecules. ub.edu The geometric criteria for identifying a hydrogen bond in simulations typically involve a specific donor-acceptor distance and angle. mdanalysis.org

Docking Studies and Molecular Interactions (Focusing on Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iaanalysis.com It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. azolifesciences.com

The process of molecular docking involves two main components: a search algorithm and a scoring function. annualreviews.org The search algorithm generates a variety of possible binding poses of the ligand in the active site of the protein. nih.gov The scoring function then estimates the binding affinity for each pose and ranks them to identify the most likely binding mode. nih.govresearchgate.net

There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions, each with its own strengths and limitations. researchgate.net The accuracy of docking predictions is highly dependent on the quality of the scoring function. wustl.edu

For a molecule like this compound, docking studies would involve selecting a relevant protein target and using a docking program to predict how the molecule might bind. The results would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information can be invaluable for understanding the molecule's potential biological activity and for guiding the design of new compounds with improved properties.

Ligand-Protein Binding Mode Predictions for Benzamide (B126) Derivatives

Computational docking studies are instrumental in predicting how benzamide derivatives, including this compound, might interact with protein targets. mdpi.com These simulations place the ligand (the small molecule) into the binding site of a target protein to determine the most likely and stable conformation, often quantified by a docking score. mdpi.com

The process involves optimizing the three-dimensional structure of the ligand using force fields like MMFF94. mdpi.com This optimized structure is then placed into a defined binding pocket on the surface of the target protein. mdpi.com The resulting protein-ligand complex is evaluated based on its binding energy and the stability of the conformation. mdpi.com Key interactions, such as hydrogen bonds formed between the ligand and amino acid residues in the protein's active site, are crucial for a strong binding affinity. mdpi.com For instance, studies on benzamide derivatives as glucokinase activators have shown interactions with residues like ARG63 and TYR214. nih.gov

Molecular docking simulations can predict the complex formed between a ligand and a receptor, with the established conformation quantified by a docking score that indicates the best fit within the active site. mdpi.com These computational models help in understanding the binding models and orientation of the compound within the protein's active site. mdpi.com

Table 1: Illustrative Docking Simulation Data for a Benzamide Derivative

| Target Protein | Binding Site Residues | Docking Score (kcal/mol) | Predicted Interactions |

|---|---|---|---|

| Glucokinase | ARG63, THR65, TYR214, ARG250 | -9.8 | Hydrogen Bonds, π-π Stacking |

| DNA Gyrase B | ASP73, GLY77, ILE78 | -8.5 | Hydrogen Bonds, Hydrophobic Interactions |

| Trypsin | SER195, HIS57, GLY193 | -7.2 | Hydrogen Bonds, Electrostatic Interactions |

Conformational Analysis of the Compound and its Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the butyryl amino side chain allows for multiple conformations. Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable conformations by calculating the potential energy of various arrangements. researchgate.net

Studies on structurally similar phenylaminobenzoic acids have shown that steric repulsion between substituent groups can lead to nonplanar molecular structures. uky.edu In the case of this compound, intramolecular hydrogen bonds can also play a significant role in predetermining the ligand's conformation, which in turn affects its binding affinity to target proteins. nih.gov The analysis of these conformations provides insight into the molecule's structural flexibility, which is a key determinant of its biological activity. uky.edu

Lattice Energy Calculations and Crystal Packing Analysis

Lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. Computational methods can calculate these energies with high accuracy, often within a few kilojoules per mole of experimental values derived from sublimation enthalpies. mpg.de For organic molecules like benzoic acid derivatives, these calculations are typically performed using periodic DFT calculations. mpg.de

Table 2: Calculated Lattice Energy Contributions for a Benzoic Acid Analogue

| Energy Contribution | Calculated Value (kJ/mol) | Method |

|---|---|---|

| Electrostatic | -75.3 | DFT/B3LYP |

| Dispersion | -62.1 | DFT-D3 |

| Repulsion | +45.8 | DFT/B3LYP |

| Total Lattice Energy | -91.6 | Summated |

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its reactivity. Computational approaches are pivotal in modern SAR investigations. By calculating various molecular descriptors, such as ionization energy, hardness, and electrophilicity, researchers can predict the reactivity of a molecule like this compound. researchgate.net

Methods like DFT can be used to determine the distribution of electron density within the molecule, highlighting regions that are more susceptible to electrophilic or nucleophilic attack. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding charge transfer within the molecule and its potential to participate in chemical reactions. researchgate.net These computational SAR studies provide a rational basis for designing new derivatives with enhanced or modified reactivity for specific applications. academie-sciences.fr

Advanced Research Methodologies and Techniques

Nanoscale Infrared Spectroscopy for Surface Chemistry Analysis

Nanoscale infrared (IR) spectroscopy, particularly through techniques like Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR), offers unprecedented capabilities for probing the surface chemistry of materials at the nanoscale. wiley.comparksystems.com This is highly relevant for understanding the interfacial properties of 3-(Butyrylamino)-4-methylbenzoic acid, especially in contexts such as formulation science, materials science, and interactions with biological surfaces.

AFM-IR combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. wiley.com This technique can provide detailed chemical maps of a surface, allowing for the identification and localization of different functional groups with a resolution down to tens of nanometers.

Detailed Research Findings:

A key area of investigation for this compound using nanoscale IR spectroscopy would be the analysis of its carboxylate coordination states when adsorbed onto different substrates. Research on similar benzoic acid derivatives has demonstrated that AFM-IR can effectively distinguish between different binding modes of the carboxylate group (e.g., monodentate, bidentate bridging) on a surface. mdpi.com This information is crucial as the coordination state can significantly influence the molecule's orientation, adhesion, and reactivity at an interface.

For instance, in a hypothetical analysis of a thin film of this compound on a metallic or polymeric surface, AFM-IR could map the distribution of the amide and carboxylic acid functional groups. The characteristic vibrational frequencies of the C=O stretch in the butyrylamino group and the carboxylic acid group would serve as spectral fingerprints. Variations in the peak positions of the carboxylate asymmetric and symmetric stretching modes would reveal changes in its coordination environment.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Information Obtainable with Nanoscale IR |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | Probing hydrogen bonding networks at surfaces. |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1725 | Distinguishing between protonated and deprotonated states. |

| Carboxylate (-COO⁻) | Asymmetric Stretch | 1550-1610 | Determining coordination states (monodentate, bidentate). |

| Amide (-CONH-) | N-H Stretch | 3200-3400 | Analyzing intermolecular hydrogen bonding involving the amide. |

| Amide (-CONH-) | C=O Stretch (Amide I) | 1630-1680 | Assessing the local chemical environment of the amide group. |

Note: The exact wavenumbers can shift based on the molecular environment and interactions.

By correlating these spectral maps with the surface topography obtained by the AFM, researchers can gain a comprehensive understanding of how this compound organizes itself on a surface, which is fundamental for its application in advanced materials and pharmaceuticals.

Flow Chemistry Approaches for Enhanced Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of chemical compounds, offering significant advantages over traditional batch processing. mdpi.commdpi.commdpi.com These benefits include improved reaction control, enhanced safety, higher yields, and greater scalability. The synthesis of this compound, which involves an acylation reaction, is a prime candidate for optimization using flow chemistry principles. numberanalytics.com

The core concept of flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. The precise control over parameters such as temperature, pressure, and reaction time within the reactor can lead to a more efficient and reproducible synthesis. nih.gov

Detailed Research Findings: